2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone is a complex organic compound that features a morpholine sulfonyl group, an oxadiazole ring, and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the morpholine sulfonyl group: This step involves the sulfonylation of a phenyl ring with morpholine-4-sulfonyl chloride.
Coupling reactions: The final step involves coupling the oxadiazole derivative with the sulfonylated phenyl ring and the phenylethanone moiety under appropriate conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives or desulfonylated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: Its incorporation into polymers can enhance material properties such as thermal stability and mechanical strength.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biological Probes: Its fluorescent properties can be utilized in imaging and diagnostic applications.
Medicine
Drug Development: The compound’s ability to interact with biological targets makes it a potential lead compound for the development of new therapeutics.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Coatings and Adhesives: Its incorporation into formulations can improve the performance of coatings and adhesives.
Mechanism of Action
The mechanism by which 2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The morpholine sulfonyl group and the oxadiazole ring are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The phenylethanone moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
- **5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(4-trifluoromethoxy-phenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, differentiates it from similar compounds that may contain triazole rings or other heterocycles.
Properties
IUPAC Name |
2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c24-18(15-5-2-1-3-6-15)14-29-20-22-21-19(28-20)16-7-4-8-17(13-16)30(25,26)23-9-11-27-12-10-23/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXHOEKWQQNSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.